Methyl 2-methoxy-5-(trifluoromethyl)benzoate
Overview
Description
“Methyl 2-methoxy-5-(trifluoromethyl)benzoate” is a chemical compound . It is a colorless to almost colorless liquid or semi-solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9F3O3 . The molecular weight is 234.17 g/mol .Physical and Chemical Properties Analysis
“this compound” is a colorless to almost colorless liquid or semi-solid . Its molecular weight is 234.17 g/mol .Scientific Research Applications
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its variants demonstrate unique luminescence properties. Introducing methoxy and cyano groups to the thiophenyl moiety in these compounds significantly influences their luminescence characteristics. For example, a methoxy group enhances the quantum yield of deep blue luminescence, a feature of interest in photophysical research (Kim et al., 2021).
Process Optimization
In the context of process optimization, Methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, has been synthesized with a focus on improving the yield of multi-step reactions. This research provides insights into efficient synthesis processes, which could be applicable to the production of Methyl 2-methoxy-5-(trifluoromethyl)benzoate (Xu et al., 2018).
Synthesis of Ethyl 2,4-Dimethoxy-6-perfluoroalkylbenzoates
Research on the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, which involves compounds similar to this compound, sheds light on the methods for producing complex benzoates with specific functional groups. This knowledge can be applied in the synthesis of various benzoate esters, including those with trifluoromethyl groups (Cao et al., 2010).
Role in Photostabilization
Methyl 2-methoxybenzoate, a compound structurally related to this compound, has been studied for its ability to generate and quench singlet molecular oxygen, a property valuable in photostabilization. These findings have implications for the use of similar compounds in materials science, especially in the development of photostabilizers for various applications (Soltermann et al., 1995).
Chemical Reduction Studies
The reduction of methyl benzoate on catalyst surfaces, as studied in various solvents, provides insights into the behavior of benzoate esters under chemical reduction conditions. This research can inform the understanding of similar reactions involving this compound (King et al., 1982).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many benzoate derivatives interact with their targets through various mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of Methyl 2-methoxy-5-(trifluoromethyl)benzoate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature, among others. Understanding these influences can help optimize the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Methyl 2-methoxy-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the ester bond, producing methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. Additionally, this compound can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins. This compound also influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under normal laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as liver and kidney damage, due to the accumulation of metabolites and the disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by esterases, leading to the formation of methanol and 2-methoxy-5-(trifluoromethyl)benzoic acid. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of other metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-8-4-3-6(10(11,12)13)5-7(8)9(14)16-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFDEHWTMGSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443124 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177174-47-9 | |
Record name | Methyl 2-methoxy-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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